molecular formula C9H13ClFNO B1408353 (R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride CAS No. 1442114-51-3

(R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride

Cat. No.: B1408353
CAS No.: 1442114-51-3
M. Wt: 205.66 g/mol
InChI Key: FSZUYBZAYQGQDE-DDWIOCJRSA-N
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Description

®-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride is a chiral compound with significant applications in medicinal chemistry. The presence of the fluorine atom in the phenyl ring and the amino group in the propanol chain makes it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-fluorophenylhydrazine hydrochloride.

    Reaction with Epoxide: The 4-fluorophenylhydrazine hydrochloride is reacted with an epoxide under basic conditions to form the desired product.

    Purification: The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of ®-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride involves large-scale reactions in reactors, followed by purification steps such as distillation and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and amines, depending on the reaction conditions and reagents used.

Scientific Research Applications

®-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride
  • ®-3-Amino-2-(4-bromo-phenyl)-propan-1-ol, hydrochloride
  • ®-3-Amino-2-(4-methyl-phenyl)-propan-1-ol, hydrochloride

Uniqueness

The unique feature of ®-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride is the presence of the fluorine atom, which significantly enhances its chemical stability and biological activity compared to its analogs. The fluorine atom also imparts unique electronic properties, making the compound more reactive in certain chemical reactions.

Properties

IUPAC Name

(2R)-3-amino-2-(4-fluorophenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZUYBZAYQGQDE-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)CO)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CN)CO)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride
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(R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride
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(R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride
Reactant of Route 6
(R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride

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